Enhanced Lipophilicity and Reduced Rotatable Bond Count Versus N-Phenyl Analog
The mesityl substituent in 3-Amino-N-(2,4,6-trimethylphenyl)-4-pyridinecarboxamide substantially increases lipophilicity while maintaining a low rotatable bond count, compared to the unsubstituted phenyl analog 3-amino-N-phenyl-4-pyridinecarboxamide. This property profile is critical for membrane permeability and binding site compatibility [1].
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | 3-Amino-N-phenyl-4-pyridinecarboxamide (estimated XLogP3-AA ≈ 1.4) |
| Quantified Difference | ΔXLogP ≈ +1.3 |
| Conditions | PubChem computed properties (XLogP3 3.0 algorithm) |
Why This Matters
Higher lipophilicity (XLogP ≈ 2.7) correlates with improved passive membrane diffusion and blood-brain barrier penetration potential, a key selection criterion for CNS-targeted probe compounds.
- [1] PubChem. 3-Amino-N-(2,4,6-trimethylphenyl)-4-pyridinecarboxamide. PubChem CID 21911294. XLogP3-AA. View Source
